molecular formula C7H6ClNO2 B3190167 3-Pyridineacetic acid, 5-chloro- CAS No. 39891-11-7

3-Pyridineacetic acid, 5-chloro-

Cat. No.: B3190167
CAS No.: 39891-11-7
M. Wt: 171.58 g/mol
InChI Key: TZRBTIHWVMZCAU-UHFFFAOYSA-N
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Description

3-Pyridineacetic acid, 5-chloro- is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chlorine atom at the 5th position of the pyridine ring and an acetic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineacetic acid, 5-chloro- typically involves the chlorination of 3-pyridineacetic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-pyridineacetic acid is treated with thionyl chloride, resulting in the formation of 3-Pyridineacetic acid, 5-chloro-.

Industrial Production Methods: In industrial settings, the production of 3-Pyridineacetic acid, 5-chloro- may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation, where 3-pyridineacetic acid is first converted to its corresponding chloride using thionyl chloride, followed by catalytic hydrogenation to introduce the chlorine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridineacetic acid, 5-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

    Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include pyridine N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include alcohol derivatives of pyridine.

Scientific Research Applications

3-Pyridineacetic acid, 5-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Pyridineacetic acid, 5-chloro- involves its interaction with specific molecular targets. The chlorine atom at the 5th position of the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s binding affinity to biological targets, such as enzymes and receptors. The acetic acid group can also participate in ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    3-Pyridineacetic acid: Lacks the chlorine atom at the 5th position, resulting in different chemical and biological properties.

    5-Chloropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

    3-Pyridinecarboxylic acid: Similar structure but lacks the acetic acid group.

Uniqueness: 3-Pyridineacetic acid, 5-chloro- is unique due to the presence of both the chlorine atom and the acetic acid group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(5-chloropyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRBTIHWVMZCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305323
Record name 5-Chloro-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-11-7
Record name 5-Chloro-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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